molecular formula C₁₉H₂₆O₃ B1663486 alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone CAS No. 102271-49-8

alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

Cat. No.: B1663486
CAS No.: 102271-49-8
M. Wt: 302.4 g/mol
InChI Key: DFPYHQJPGCODSB-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

KME 4 can be synthesized through a Wittig condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and triphenylphosphorenylidene butyrolactone in hot dimethyl sulfoxide (DMSO) . The reaction involves the formation of a ylide intermediate, which then reacts with the aldehyde to form the desired product.

Industrial Production Methods

The industrial production of KME 4 involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

KME 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Properties

KME-4 has been extensively studied for its anti-inflammatory effects. Research indicates that it inhibits the accumulation of leukocytes and reduces exudate volume in inflammatory models, such as the carrageenan pleurisy model in rats. In these studies, KME-4 demonstrated efficacy comparable to indomethacin, a well-known anti-inflammatory drug .

Case Study: Adjuvant Arthritis in Rats

A significant study investigated the effects of KME-4 on established adjuvant arthritis in rats. The results showed that KME-4 reduced swelling in both injected and uninjected hindpaws and improved overall health markers such as body weight and organ weight recovery post-treatment .

Synthetic Chemistry

In addition to its biological applications, KME-4 serves as a reagent in organic synthesis. It can be synthesized through a Wittig condensation reaction involving 3,5-di-tert-butyl-4-hydroxybenzaldehyde and triphenylphosphorenylidene butyrolactone in dimethyl sulfoxide (DMSO). This synthetic route is significant for developing new compounds with similar or enhanced properties.

Industrial Applications

KME-4's unique chemical structure allows it to be explored for various industrial applications. It can be utilized as an additive in materials science due to its stability and anti-inflammatory properties. Moreover, its role as a reagent in organic synthesis positions it as a valuable compound in chemical manufacturing processes.

Mechanism of Action

KME 4 exerts its effects by inhibiting prostaglandin synthetase and 5-lipoxygenase . These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, KME 4 reduces the production of these mediators, thereby reducing inflammation. The molecular targets of KME 4 include the active sites of prostaglandin synthetase and 5-lipoxygenase, where it binds and inhibits their activity .

Biological Activity

alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone, commonly referred to as KME-4, is a synthetic compound with notable anti-inflammatory properties. It is structurally characterized by the presence of a lactone moiety, which is significant in its biological activity. This article explores the biological activity of KME-4, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC19H26O3
Molecular Weight302.408 g/mol
Density1.096 g/cm³
Boiling Point429.1 °C
Flash Point170.4 °C

Pharmacological Effects

KME-4 has been primarily investigated for its anti-inflammatory effects in various preclinical models. Key findings include:

  • Leukocyte Migration Inhibition : KME-4 significantly reduces leukocyte migration in rat models of pleurisy induced by carrageenan. When administered orally before the inflammatory stimulus, it exhibited inhibition levels comparable to indomethacin, a well-known anti-inflammatory drug .
  • Adjuvant Arthritis Model : In a study involving adjuvant arthritis in rats, KME-4 was shown to reduce swelling in both injected and uninjected hindpaws and prevent body weight loss when administered over a period of time. Notably, the compound maintained its efficacy even after treatment cessation .
  • Biochemical Pathways : KME-4 primarily targets the Interleukin-1 receptor-associated kinase (IRAK) complex, specifically IRAK1 and IRAK4. By inhibiting these kinases, KME-4 suppresses the NF-kB signaling pathway that is crucial in mediating inflammatory responses .

The mechanism through which KME-4 exerts its biological effects involves several key interactions:

  • Inhibition of IRAK1/IRAK4 : By binding to these kinases, KME-4 disrupts downstream signaling pathways that lead to the activation of pro-inflammatory cytokines.
  • Impact on NF-kB Activation : The inhibition of IRAK1 and IRAK4 leads to decreased activation of NF-kB, resulting in reduced transcription of genes involved in inflammation .

Case Studies

Several studies have documented the efficacy of KME-4 in various animal models:

  • Carrageenan-Induced Pleurisy :
    • Dosage : Administered at doses ranging from 3 to 10 mg/kg.
    • Outcome : Significant reduction in leukocyte accumulation and exudate volume compared to controls .
  • Adjuvant Arthritis :
    • Dosage : Daily administration from days 14 to 27 post-adjuvant.
    • Outcome : Dose-dependent reduction in swelling and normalization of organ weights and serum parameters post-treatment .

Properties

IUPAC Name

(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPYHQJPGCODSB-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83677-24-1
Record name KME 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083677241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

In 150 ml of dimethyl sulfoxide (DMSO) were dissolved 18 g of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 27 g of α-triphenylphosphoranylidene-γ-butyrolactone, and the reaction was carried out at 80° C. on a hot water bath with stirring for 20 hours. After the completion of the reaction, 800 ml of chloroform was added to the cooled reaction mixture, and the resulting mixture washed 5 times with the same volume of water to remove the solvent DMSO. The chloroform layer was separated and concentrated to dryness under reduced pressure to remove the chloroform. The residue was crystallized by addition of ethanol and further recrystallized from ethanol to afford 18 g of α-(3,5-di-tert-butyl-4-hydroxybenzylidene)-γ-butyrolactone. To 100 ml of aqueous 1 N sodium hydroxide was added 1.5 g of α-(3,5-di-tert-butyl-4-hydroxybenzylidene)-γ-butyrolactone, and the hydrolysis reaction was carried out at 90°~100° C. in an oil bath with stirring in an atmosphere of nitrogen for one hour. After the completion of the reaction, 10% of sulfuric acid was added gradually to the cooled reaction mixture for acidification, whereupon precipitates were formed. The precipitates were collected by filtration and washed sufficiently with water. The precipitates were dissolved in benzene to effect crystallization, affording 1.0 g of the desired Compound I.
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.